2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one is a chemical compound with the molecular formula CHNO. It is classified as a pyrimidine derivative, which is significant in medicinal chemistry due to its potential biological activities. The compound is recognized for its structural features that include both a piperidine and a pyrimidine moiety, making it a valuable candidate for various scientific applications, particularly in drug development and synthesis of complex molecules .
The synthesis of 2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one typically involves the reaction of 2-amino-4-chloropyrimidine with 3-(hydroxymethyl)piperidine. This reaction is performed under specific conditions, generally in the presence of a base such as potassium carbonate and using dimethylformamide as a solvent. The process is usually conducted at elevated temperatures to facilitate the reaction.
The molecular structure of 2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one includes:
2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one can undergo various chemical reactions, including:
The mechanism of action for 2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity, which may lead to various therapeutic effects. The exact molecular targets depend on the context of its use, including potential applications in treating diseases such as cancer and viral infections .
2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one has several scientific applications:
This compound exemplifies the relevance of pyrimidine derivatives in modern medicinal chemistry, underscoring ongoing research into their biological significance and therapeutic potential.
The pyrimidin-4(3H)-one ring system represents a biologically privileged scaffold with proven therapeutic utility across multiple drug classes. This heterocyclic core (CAS 1593816-62-6) serves as the central pharmacophoric element in 2-amino-6-[3-(hydroxymethyl)piperidin-1-yl]pyrimidin-4(3H)-one (molecular formula: C₁₀H₁₆N₄O₂) [1] [2]. Its significance stems from:
Table 1: Biologically Active Pyrimidin-4(3H)-one Derivatives
Compound Name | Therapeutic Target | Key Structural Features |
---|---|---|
Palbociclib | CDK4/6 Kinase | 6-Acetyl-8-cyclopentyl substitution |
Vistusertib (AZD2014) | mTOR Kinase | 2,4-Bis(3-methylmorpholino)pyrido[2,3-d]pyrimidine |
2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]pyrimidin-4(3H)-one | Kinase (Undisclosed) | 2-Amino, 6-(3-hydroxymethylpiperidinyl) |
This scaffold's versatility is evidenced by FDA-approved drugs like palbociclib, which shares the 2-aminopyrimidin-4(3H)-one core but incorporates a pyrido[2,3-d]pyrimidin-7-one fusion for enhanced kinase selectivity [6] [9].
The 3-(hydroxymethyl)piperidine moiety attached at the 6-position of the pyrimidinone core confers critical pharmacokinetic and pharmacodynamic properties:
Table 2: Impact of Piperidine Substituents on Drug Properties
Piperidine Substituent | LogP Reduction | Hydrogen-Bond Capacity | Representative Compound |
---|---|---|---|
Unsubstituted piperidine | Baseline | Acceptor only | 6-(piperidin-1-yl)pyrimidin-4(3H)-one |
4-Hydroxymethylpiperidine | -0.8 | Acceptor + Donor | Clinical-stage kinase inhibitors |
3-Hydroxymethylpiperidine | -1.2 | Acceptor + Donor | 2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]pyrimidin-4(3H)-one |
Comparative studies indicate the 3-hydroxymethyl configuration provides superior metabolic stability over 4-hydroxymethyl analogs due to reduced susceptibility to cytochrome P450 oxidation [6].
When benchmarked against structurally related kinase inhibitors, 2-amino-6-[3-(hydroxymethyl)piperidin-1-yl]pyrimidin-4(3H)-one exhibits distinct structure-activity relationship (SAR) advantages:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9